5-Bromo-4-methoxy-2-methylpyridine 1-oxide
Description
The Pivotal Role of Pyridine (B92270) N-Oxides in Contemporary Heterocyclic Synthesis
Pyridine N-oxides are a versatile class of compounds that have become indispensable tools in contemporary heterocyclic synthesis. scripps.eduarkat-usa.org The N-oxide group, first introduced to pyridine by Meisenheimer in 1926, significantly modifies the electron density of the pyridine ring, thereby activating it towards various chemical transformations. scripps.edu Unlike the parent pyridine, which is relatively electron-deficient and thus less reactive towards electrophiles, the N-oxide can act as an internal oxygen donor, facilitating a range of reactions that are otherwise challenging to achieve. wikipedia.org
This enhanced reactivity makes pyridine N-oxides valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. arkat-usa.orgwikipedia.org They serve as precursors to a wide array of substituted pyridines, allowing for the introduction of functional groups at positions that are not readily accessible in the parent heterocycle. scripps.edu
Significance of Substituent Effects on Pyridine N-Oxide Reactivity and Structure
The reactivity and structural characteristics of the pyridine N-oxide ring are profoundly influenced by the nature and position of its substituents. researchgate.net Electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, increase the electron density on the ring, which can affect the rate and regioselectivity of electrophilic substitution reactions. Conversely, electron-withdrawing groups, like halogens (e.g., bromine, -Br), decrease the ring's electron density. researchgate.net
Establishing the Research Context of 5-Bromo-4-methoxy-2-methylpyridine 1-oxide within Pyridine N-Oxide Derivatives
This compound (CAS Number: 108004-86-0) is a specific example of a polysubstituted pyridine N-oxide. parchem.com Its structure incorporates a combination of substituents with differing electronic properties: a bromine atom (electron-withdrawing), a methoxy group (electron-donating), and a methyl group (weakly electron-donating). This unique combination of functional groups suggests a nuanced reactivity profile, making it an interesting subject for chemical investigation.
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical properties and potential reactivity can be inferred from the well-established principles of pyridine N-oxide chemistry and the known effects of its constituent functional groups. The study of such multifaceted molecules contributes to a deeper understanding of the subtle interplay of electronic and steric effects in heterocyclic systems.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| CAS Number | 108004-86-0 |
| Canonical SMILES | COC1=C(Br)C=NC(C)=C1=O |
| InChI Key | InChIKey=VHYPERLINKEYZ-UHFFFAOYSA-N |
Synthesis of this compound
A plausible synthetic route to this compound would involve the N-oxidation of the corresponding pyridine precursor, 5-Bromo-4-methoxy-2-methylpyridine. This transformation is typically achieved using an oxidizing agent. A general and widely used method for the N-oxidation of pyridines is treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in a suitable solvent like acetic acid. chemtube3d.com
Proposed Synthesis:
A solution of 5-Bromo-4-methoxy-2-methylpyridine in a solvent such as dichloromethane (B109758) or chloroform (B151607) would be treated with an equimolar amount or a slight excess of an oxidizing agent like m-CPBA at a controlled temperature, often starting at 0 °C and gradually warming to room temperature. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up to remove the peroxy acid byproduct and isolate the desired N-oxide.
Reactivity and Research Findings
Due to the limited specific research on this compound, its reactivity is largely extrapolated from the known chemistry of substituted pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org
The presence of the electron-donating methoxy and methyl groups would be expected to further enhance the ring's reactivity towards electrophiles. Conversely, the electron-withdrawing bromine atom would have a deactivating effect. The interplay of these substituents would likely lead to complex regiochemical outcomes in substitution reactions.
Potential areas of research for this compound could include its use as a building block in the synthesis of more complex heterocyclic systems, its potential as a ligand in coordination chemistry, or an investigation into its biological activity, given that many substituted pyridines exhibit interesting pharmacological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methoxy-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-5-3-7(11-2)6(8)4-9(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLWORSQXURLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Analysis of Reaction Mechanisms and Reactivity Patterns of 5 Bromo 4 Methoxy 2 Methylpyridine 1 Oxide and Substituted Pyridine N Oxides
Nucleophilic Reactions and Substitutions
The introduction of the N-oxide functionality renders the pyridine (B92270) ring more susceptible to nucleophilic attack compared to the parent pyridine. This enhanced reactivity is a direct consequence of the electronic changes induced by the N-O group.
Regioselective Nucleophilic Attack on the Pyridine N-Oxide Ring
Nucleophilic substitution reactions on the pyridine N-oxide ring predominantly occur at the positions ortho and para to the N-oxide group (C2, C4, and C6). chemtube3d.comchemtube3d.com The delocalization of the negative charge from the oxygen atom into the pyridine ring creates partial positive charges on these carbons, making them electrophilic centers. iust.ac.ir This activation facilitates attack by nucleophiles, following an addition-elimination mechanism. chemtube3d.comquimicaorganica.org
The process typically involves an initial activation step where an electrophilic agent reacts with the N-oxide oxygen. This increases the electrophilicity of the ring, enabling the subsequent addition of even weak nucleophiles like halide anions. researchgate.net For instance, halogenation of pyridine N-oxides can be achieved with high regioselectivity for the C2 position by first activating the N-oxide with reagents like oxalyl chloride. researchgate.net
Influence of the N-O Bond on Nucleophilicity and Electrophilicity of Ring Carbons
The N-O bond in pyridine N-oxides is a stable, dipolar feature that is best described as a resonance hybrid. iust.ac.ir This bond should be classified as a dative N→O bond with a significant contribution from O→N back-donation of the π-electron type. rsc.orgresearchgate.net Resonance structures illustrate that the negative charge on the oxygen can be delocalized into the ring, placing partial positive charges on the C2, C4, and C6 positions. iust.ac.irthieme-connect.de This electronic distribution makes these ring carbons electrophilic and thus susceptible to attack by nucleophiles. iust.ac.iracs.org
Conversely, the same resonance delocalization also makes the C2 and C4 positions nucleophilic and reactive towards electrophiles. thieme-connect.de The N-O moiety can act as both a push-electron donor and a pull-electron acceptor group. arkat-usa.org Theoretical analysis shows that the natural atomic charge on the oxygen atom of 4-substituted pyridine-N-oxides is more negative than that on the nitrogen atom of corresponding 4-substituted pyridines, making the N-oxide oxygen more nucleophilic. acs.org The stability and reactivity of the N-O bond are influenced by substituents on the ring; electron-withdrawing groups tend to stabilize the bond, while electron-donating groups have the opposite effect. rsc.orgresearchgate.net
Kinetic and Mechanistic Studies of Nucleophilic Pathways
Kinetic studies of nucleophilic substitution reactions on substituted pyridine N-oxides provide insight into the reaction mechanisms. For example, the reaction between 4-nitropyridine (B72724) 1-oxide and piperidine (B6355638) in ethanol (B145695) follows second-order kinetics in the absence of light. rsc.org This is consistent with a bimolecular addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the pyridine ring.
Studies on the reactions of various bromo- and nitro-substituted pyridine N-oxides with sodium ethoxide have determined reaction rates and Arrhenius parameters. rsc.org The positional reactivity for nitro-group displacement was found to be in the order of 2 > 4 > 3, while for bromo-group displacement, the order was 2 > 4. rsc.org These studies highlight the influence of the leaving group's position and the steric hindrance from adjacent substituents on the reaction rate. rsc.org Low activation energies in some cases are attributed to the hindrance of nitro-group conjugation in the ground state, either by repulsion from the N-oxide oxygen or by steric inhibition. rsc.org
| Compound | Temperature (°C) | Rate Constant (k₂) (l. mole⁻¹ sec.⁻¹) | Activation Energy (E) (kcal. mole⁻¹) | Entropy of Activation (ΔS‡) (cal. deg.⁻¹ mole⁻¹) |
|---|---|---|---|---|
| 2-Bromopyridine 1-oxide | 80.0 | 1.15 x 10⁻⁴ | 24.3 | -10.8 |
| 4-Bromopyridine 1-oxide | 100.0 | 0.198 x 10⁻⁴ | 28.5 | -4.0 |
| 2-Nitropyridine 1-oxide | 20.0 | 2.49 x 10⁻² | 14.1 | -19.1 |
| 3-Nitropyridine 1-oxide | 100.0 | 0.015 x 10⁻⁴ | 31.0 | -7.0 |
| 4-Nitropyridine 1-oxide | 40.0 | 1.58 x 10⁻⁴ | 22.2 | -11.2 |
| 4-Chloro-3,5-dimethylpyridine 1-oxide | 120.0 | 0.0033 x 10⁻⁴ | 34.1 | -3.0 |
Electrophilic Reactions
Due to the electronegative nitrogen atom, the pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.org The formation of the N-oxide, however, alters this reactivity. While protonation or reaction with Lewis acids at the oxygen atom results in a species that is even more deactivated towards electrophiles, the N-oxide functionality can also promote substitution at the C2 and C4 positions. iust.ac.irwikipedia.org
The addition of oxygen to the nitrogen atom suppresses further electrophilic attack at the nitrogen and promotes substitution at the 2- and 4-carbons. wikipedia.orgwikipedia.org This strategy is synthetically useful, as the N-oxide group can be used to direct electrophiles to the 4-position, after which the oxygen atom can be readily removed by reduction. iust.ac.ir For instance, the nitration of pyridine is a difficult, low-yielding reaction that occurs at the 3-position, but nitration of pyridine N-oxide proceeds at the 4-position in good yield. iust.ac.ir
Radical Chemistry and Single-Electron Transfer Processes
In recent years, the single-electron transfer (SET) chemistry of pyridine N-oxides has gained significant attention, providing new avenues for radical-based synthetic methodologies.
Generation and Reactivity of Pyridine N-oxy Radicals
Pyridine N-oxy radicals are versatile reactive intermediates that can be generated from pyridine N-oxides via single-electron oxidation. nih.govnih.gov This oxidation is often achieved using modern photoredox catalysis under mild, visible-light irradiation. digitellinc.comacs.org The resulting electrophilic N-oxy radicals are effective in a variety of transformations. acs.org
One key application of pyridine N-oxy radicals is in hydrogen atom transfer (HAT) catalysis. nih.govdigitellinc.comacs.org The generated N-oxy radical can abstract a hydrogen atom from a C(sp³)–H bond, producing an alkyl radical which can then participate in further reactions, such as additions to electron-deficient alkenes. acs.org Additionally, direct photoexcitation of pyridine N-oxides can generate radicals from other precursors, such as alkylboronic acids. nih.govresearchgate.net The fast fragmentation of the N-O bond in certain pyridine N-oxide derivatives upon photoexcitation can also be leveraged to generate carbon-centered radicals from carboxylic acids. rsc.org Theoretical calculations predict that hydrogen atom addition to pyridine N-oxide occurs selectively at the oxygen atom, initiating a reaction sequence. acs.org
Photocatalytic Strategies for C(sp³)–H Functionalization
Recent advancements in photoredox catalysis have established pyridine N-oxides as highly effective hydrogen atom transfer (HAT) catalysts for the functionalization of C(sp³)–H bonds. acs.orgchemrxiv.org This strategy is particularly valuable for activating otherwise inert C-H bonds in a site-selective manner. acs.org
The general mechanism involves the single-electron oxidation of a pyridine N-oxide by an excited photocatalyst, typically an acridinium (B8443388) salt, to generate a highly reactive pyridine N-oxyl radical cation. chemrxiv.orgresearchgate.net This oxygen-centered radical is a potent hydrogen atom abstractor, capable of cleaving strong C(sp³)–H bonds to produce an alkyl radical. nih.govacs.org The resulting alkyl radical can then engage in various bond-forming reactions, such as alkylation, amination, azidation, and cyanation. acs.orgchemrxiv.org
The reactivity and selectivity of the pyridine N-oxide catalyst can be fine-tuned by modifying the substituents on the pyridine ring. acs.org Electron-withdrawing groups enhance the HAT capability of the N-oxyl radical. For instance, 4-acetylpyridine (B144475) N-oxide has been identified as a highly efficient catalyst in certain C-H alkylation reactions. acs.org This tunability allows for the selective functionalization of unactivated primary, secondary, and tertiary C-H bonds. acs.orgacs.org
A plausible catalytic cycle, featuring a dual HAT/photoredox system, is outlined below:
Excitation of the photocatalyst (e.g., Mes-Acr⁺*) by visible light.
Single-electron transfer from the pyridine N-oxide to the excited photocatalyst, generating the pyridine N-oxyl radical cation and the reduced form of the photocatalyst. chemrxiv.org
Hydrogen atom abstraction from a C(sp³)–H bond of the substrate by the N-oxyl radical cation, forming an alkyl radical and a protonated N-oxide. chemrxiv.org
The alkyl radical adds to a suitable acceptor, such as an activated olefin. researchgate.net
The resulting radical intermediate is then reduced by the reduced form of the photocatalyst, regenerating the photocatalyst and forming a carbanion. chemrxiv.org
This carbanion is subsequently protonated by the protonated N-oxide, yielding the final product and regenerating the pyridine N-oxide catalyst. chemrxiv.org
This methodology has been successfully applied to a broad range of substrates, including unactivated alkanes, demonstrating its synthetic utility. acs.org
Cascade Reactions Mediated by Beta-Oxyvinyl Radicals
Pyridine N-oxides play a crucial role in initiating radical cascade reactions, particularly those involving the formation of β-oxyvinyl radicals. nih.gov These reactions enable the rapid construction of complex polycyclic structures from simple starting materials. nih.gov
The process is typically initiated by the photoredox-catalyzed generation of a pyridine N-oxyl radical, as described in the previous section. This N-oxyl radical then adds to the alkyne moiety of a 1,6-enyne, for example, to generate a β-oxyvinyl radical intermediate. nih.gov This vinyl radical is a key species that can participate in a cascade of intramolecular cyclizations.
The subsequent steps of the cascade are dictated by the structure of the enyne substrate. The β-oxyvinyl radical can add to a tethered alkene, leading to the formation of a new carbon-centered radical. This new radical can then undergo further cyclizations or other transformations, ultimately leading to the formation of diverse and complex molecular architectures, including cyclopropane-fused bicyclic, tricyclic, and spiro-tetracyclic compounds. nih.gov
The efficiency and outcome of these cascade reactions are influenced by the choice of photocatalyst and the specific pyridine N-oxide used. For instance, acridinium photocatalysts have been shown to be effective in promoting these transformations. nih.gov Mechanistic studies, including fluorescence quenching experiments, have confirmed that the excited photocatalyst is quenched by the pyridine N-oxide, supporting the proposed pathway of N-oxyl radical generation. nih.gov
Rearrangement Reactions
Substituted pyridine N-oxides, particularly those with an alkyl group at the 2-position, are known to undergo nih.govnih.gov-sigmatropic rearrangements, most notably the Boekelheide reaction. wikipedia.org This reaction converts α-picoline N-oxides into hydroxymethylpyridines. wikipedia.org
The mechanism of the Boekelheide reaction begins with the acylation of the N-oxide oxygen by an anhydride (B1165640), such as acetic anhydride or trifluoroacetic anhydride (TFAA). wikipedia.orgchemtube3d.com This acylation activates the molecule for the subsequent steps. A base, typically the corresponding carboxylate anion, then deprotonates the α-methyl group, forming a neutral intermediate. wikipedia.orgchemtube3d.com
This intermediate is poised to undergo a concerted nih.govnih.gov-sigmatropic rearrangement through a six-membered transition state. chemtube3d.com This rearrangement results in the formation of an acylated methylpyridine derivative. Subsequent hydrolysis of the ester furnishes the final hydroxymethylpyridine product. wikipedia.org The use of TFAA often allows the reaction to proceed at room temperature, whereas acetic anhydride typically requires heating. wikipedia.org
The thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide is another example that proceeds via concerted researchgate.netnih.gov and nih.govnih.gov sigmatropic rearrangements, leading to N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. arkat-usa.org
Table 1: Key Sigmatropic Rearrangements of Pyridine N-Oxides
| Reaction Name | Substrate | Reagent | Product | Rearrangement Type | Reference |
|---|---|---|---|---|---|
| Boekelheide Reaction | α-Picoline N-oxide | Acetic Anhydride or TFAA | Hydroxymethylpyridine | nih.govnih.gov-Sigmatropic | wikipedia.org |
| Thermal Rearrangement | 2-Allyloxypyridine N-oxide | Heat | N-Allyloxy-2-pyridone and 3-Allyl-N-hydroxy-2-pyridone | researchgate.netnih.gov and nih.govnih.gov-Sigmatropic | arkat-usa.org |
Photoinduced Isomerizations and Rearrangements
Upon irradiation with UV light, pyridine N-oxides can undergo a variety of isomerizations and rearrangements, leading to a range of products. acs.orgrsc.org The initial step in many of these photochemical transformations is the formation of a transient and unstable oxaziridine (B8769555) intermediate. rsc.orgacs.org
This oxaziridine can then follow several pathways. One common pathway involves rearrangement to a 1,3-oxazepine derivative. acs.org This ring expansion is a key transformation in the photochemistry of pyridine N-oxides. acs.org In some cases, the oxaziridine can lead to the formation of pyrrole (B145914) aldehydes. rsc.org
The specific products formed depend on the substitution pattern of the pyridine N-oxide and the reaction conditions, including the solvent. rsc.org For instance, the photolysis of pyridine N-oxide in alcoholic solution can yield different products compared to its irradiation in benzene. rsc.org
Recent studies have shown that the photochemical valence isomerization of pyridine N-oxides can be a synthetically useful method for the C3-selective hydroxylation of pyridines. acs.org The proposed mechanism involves the formation of the oxaziridine, followed by N-O bond homolysis to a diradical intermediate. Radical recombination then leads to a dearomatized epoxide, which can rearrange to a 1,3-oxazepine. acs.org Subsequent transformations can then yield the 3-hydroxypyridine. This method has been shown to be scalable and applicable to the late-stage functionalization of complex molecules. acs.org
Deoxygenation Reactions
The deoxygenation of pyridine N-oxides to their corresponding pyridines is a fundamental transformation in heterocyclic chemistry. While classical methods often employ stoichiometric reagents like trivalent phosphorus compounds or reducing metals, catalytic methodologies offer milder and more efficient alternatives. researchgate.netyoutube.com
Several transition metal-based catalytic systems have been developed for this purpose. Palladium catalysts, in particular, have shown significant promise. A chemoselective method utilizes a palladium(II) acetate (B1210297)/dppf catalyst system for the deoxygenation of pyridine N-oxides via transfer oxidation of triethylamine. organic-chemistry.org This reaction proceeds efficiently under either microwave or conventional heating and is tolerant of a wide range of functional groups. organic-chemistry.org
Rhenium-based photocatalysts have also emerged as effective catalysts for the deoxygenation of N-O bonds under ambient conditions. chemrxiv.orgnih.gov For example, the complex [Re(4,4'-tBu-bpy)(CO)₃Cl] can photocatalytically deoxygenate a variety of substituted pyridine N-oxides in good to excellent yields. chemrxiv.orgnih.gov This method is notable for its mild reaction conditions and its ability to deoxygenate substrates with a wide range of reduction potentials. nih.gov
Transition-metal-free approaches have also been developed. One such method employs iodide as a catalyst, which is regenerated by formic acid. This system is sustainable and compatible with various functional groups. rsc.org Mechanistic studies suggest that this deoxygenation proceeds via an Sₙ2-type mechanism. rsc.org
Table 2: Comparison of Catalytic Deoxygenation Methods for Pyridine N-Oxides
| Catalyst System | Reductant/Conditions | Key Features | Reference |
|---|---|---|---|
| [Pd(OAc)₂]/dppf | Triethylamine, 140-160 °C | Chemoselective, tolerant of diverse functional groups | organic-chemistry.org |
| [Re(4,4'-tBu-bpy)(CO)₃Cl] | DIPEA, visible light, 20 °C | Photocatalytic, mild conditions, wide substrate scope | chemrxiv.orgnih.gov |
| MgI₂ | Formic Acid | Transition-metal-free, sustainable, Sₙ2-type mechanism | rsc.org |
| PCl₃ | Stoichiometric | Highly chemoselective, rapid at room temperature | youtube.com |
| Zinc/Ammonium Salts | Stoichiometric | Practical, high yields | youtube.com |
Reductive Deoxygenation Approaches
The removal of the oxygen atom from the pyridine N-oxide moiety is a crucial final step in many synthetic sequences, regenerating the corresponding pyridine. This transformation, known as deoxygenation, can be accomplished through various reductive methods. The choice of reagent is often dictated by the presence of other functional groups in the molecule.
Classical methods for the deoxygenation of pyridine N-oxides often employ phosphorus-based reagents, such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃). However, these methods can sometimes lack chemoselectivity and require harsh conditions. Consequently, a range of milder and more selective approaches have been developed.
Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method, though it may not be compatible with reducible functional groups like nitro or alkene moieties. More contemporary methods offer greater functional group tolerance. For instance, systems utilizing iodide and formic acid provide a sustainable, metal-free option for deoxygenation. In this system, iodide acts as a catalytic reductant, regenerated in situ by formic acid, which also serves as the solvent and a Brønsted acid activator.
Recent advancements include photocatalytic and electrochemical deoxygenation. Rhenium complexes, for example, have been shown to photocatalytically deoxygenate pyridine N-oxides under mild, ambient conditions. rsc.org Electrochemical methods provide an even cleaner alternative, avoiding the use of chemical reducing agents and generating minimal waste. rsc.org
| Reagent/System | General Conditions | Key Advantages | Potential Limitations |
|---|---|---|---|
| PCl₃ | Often used in solvents like chloroform (B151607) or dichloromethane (B109758) | Effective and widely used | Can be harsh, potential for side reactions (e.g., chlorination) |
| Pd/C, H₂ | Hydrogen gas, various solvents (e.g., ethanol, ethyl acetate) | Clean, high yield | Not compatible with other reducible functional groups (e.g., alkenes, nitro groups) |
| MgI₂ / Formic Acid | Formic acid as solvent and reductant | Metal-free, sustainable, good functional group tolerance nih.gov | Acidic conditions may not be suitable for all substrates |
| [Re(bpy)(CO)₃Cl] / hv | Visible light, electron donor (e.g., DIPEA) | Very mild conditions, high chemoselectivity rsc.orgnih.gov | Requires a photocatalyst and light source |
| Electrochemical Reduction | Aqueous solution, no transition-metal catalysts | Environmentally friendly, avoids waste-generating reagents rsc.org | Requires specialized electrochemical equipment |
Metal-Catalyzed and Metal-Free C-H Activation Reactions
The N-oxide group is a powerful directing group for the functionalization of C-H bonds, particularly at the C2 and C6 positions (ortho to the nitrogen). This has enabled the development of numerous metal-catalyzed and metal-free reactions to introduce new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.
Palladium-catalyzed direct C-H arylation has become a powerful tool for the synthesis of 2-arylpyridines from pyridine N-oxides. acs.orgresearchgate.net This approach avoids the need to pre-functionalize the pyridine ring with organometallic reagents. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), often in the presence of a phosphine (B1218219) ligand and a base.
The accepted mechanism involves the coordination of the palladium catalyst to the N-oxide oxygen, which directs the C-H activation step at the C2 position to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide or triflate, followed by reductive elimination to yield the 2-arylated pyridine N-oxide and regenerate the active palladium catalyst. nih.govberkeley.edu Mechanistic studies have provided evidence for cooperative catalysis between different palladium species, where a cyclometalated palladium complex facilitates the rate-determining C-H bond cleavage. nih.govberkeley.edu An alternative pathway involves the use of potassium aryltrifluoroborates as the coupling partners, which can proceed efficiently without the need for a ligand. rsc.orgrsc.orgnih.gov
| Catalytic System | Coupling Partner | Typical Conditions | Reference |
|---|---|---|---|
| Pd(OAc)₂ / P(tBu)₃ | Aryl Bromides | K₂CO₃ or Cs₂CO₃, DMA or Dioxane, 110-130 °C | nih.govberkeley.edu |
| Pd(OAc)₂ | Potassium Aryltrifluoroborates | Ag₂O, TBAI, 1,4-Dioxane, 90 °C | rsc.orgrsc.orgnih.gov |
| Pd(OAc)₂ / dppf | Halopyridines | K₂CO₃, Dioxane, 110 °C | acs.org |
Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for C-H functionalization reactions. Nickel catalysts can promote the regioselective alkenylation and alkylation of pyridine N-oxides at the C2 position.
For alkenylation, nickel catalysts, in conjunction with a ligand, can activate the C2-H bond and facilitate the insertion of alkynes to afford (E)-2-alkenylpyridine N-oxides with high regio- and stereoselectivity. semanticscholar.org These reactions proceed under relatively mild conditions. Similarly, nickel-catalyzed C-H alkylation provides a direct route to introduce alkyl groups onto the pyridine ring. For example, the enantioselective para-C-H alkylation of pyridines (without the N-oxide) has been achieved using a Ni-Al bimetallic system, highlighting the potential for developing asymmetric variants for N-oxides as well. acs.org Chemo- and regioselective alkylation of pyridine N-oxides has also been accomplished using titanacyclopropanes, which show a preference for C2-H alkylation over reaction with other functional groups like esters or amides. nih.gov
Another photocatalytic strategy involves the reaction of pyridine N-oxides with alkynes, where the N-oxide acts as both a redox auxiliary and a radical acceptor. nih.gov This process, initiated by single-electron oxidation of the alkyne, generates a cationic vinyl radical intermediate that ultimately leads to the formation of α-(2-pyridinyl) benzyl (B1604629) ketones or amides. nih.gov
The introduction of nitrogen-based functional groups, such as amino and cyano groups, is of great importance in medicinal chemistry. Direct C-H amination and cyanation of pyridine N-oxides provide efficient routes to these valuable compounds.
Amination: The 2-amination of pyridine N-oxides can be achieved by activating the N-oxide with an electrophilic reagent, such as tosyl anhydride (Ts₂O) or tosyl chloride (TsCl), which makes the C2 position highly susceptible to nucleophilic attack by an amine. researchgate.netresearchgate.netnih.gov This one-pot procedure often demonstrates high yields and excellent regioselectivity for the 2-position over the 4-position. nih.gov
Cyanation: The cyanation of pyridine N-oxides, often referred to as a Reissert-Henze reaction, typically involves treatment of the N-oxide with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride or benzoyl chloride. chem-soc.simdpi.com This reaction proceeds via an initial acylation of the N-oxide oxygen, followed by the addition of the cyanide nucleophile at the C2 position and subsequent elimination to afford the 2-cyanopyridine. chem-soc.siyoutube.com
| Transformation | Reagents | General Outcome | Reference |
|---|---|---|---|
| Amination | Ts₂O, t-BuNH₂; then TFA | One-pot conversion to 2-aminopyridines with high regioselectivity | researchgate.netnih.gov |
| Amination | TsCl, Primary/Secondary Amines | Formation of 2-aminopyridines | researchgate.net |
| Cyanation | KCN, Dimethylcarbamoyl chloride | Direct formation of 2-cyanopyridines | chem-soc.si |
| Cyanation | TMSCN, Activating Agent | Modified Reissert-Henze reaction to yield 2-cyanopyridines | mdpi.comacs.org |
Advanced Functionalization and Derivatization Strategies for 5 Bromo 4 Methoxy 2 Methylpyridine 1 Oxide Core and Its Analogues
Cross-Coupling Methodologies for Brominated Pyridine (B92270) N-Oxides
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For brominated pyridine N-oxides, these reactions provide a direct pathway to elaborate the core structure, introducing a wide range of functional groups and building complex molecular frameworks. The bromine atom at the C-5 position is an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used transformations in organic synthesis. Its application to brominated pyridine scaffolds, including N-oxides, allows for the introduction of aryl, heteroaryl, or vinyl substituents. These reactions are typically catalyzed by palladium complexes and require a base to facilitate the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with the electron-deficient pyridine ring
Computational Chemistry and Spectroscopic Characterization Techniques in Mechanistic and Structural Elucidation
Quantum Chemical Calculations in Pyridine (B92270) N-Oxide Research
Quantum chemical calculations have become an indispensable tool in the study of pyridine N-oxides. They allow for the detailed investigation of molecular properties that may be difficult or impossible to determine experimentally. These computational approaches provide insights into the geometric and electronic structure, stability, and reactivity of these molecules. nih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for predicting the ground-state energy and optimizing the molecular geometry of pyridine N-oxide derivatives. worldscientific.com By approximating the exchange-correlation energy, DFT methods, such as B3LYP and PBE0, combined with basis sets like cc-pVTZ, can accurately calculate structural parameters including bond lengths and angles. researchgate.net
For instance, studies on substituted pyridine N-oxides show a strong correlation between the nature of the substituent and the geometry of the molecule. Electron-withdrawing groups, such as a nitro group, tend to decrease the length of the semipolar N→O bond, while electron-donating groups have the opposite effect. nih.govresearchgate.net These calculations are vital for understanding how the bromo, methoxy (B1213986), and methyl substituents in 5-Bromo-4-methoxy-2-methylpyridine 1-oxide would influence its geometry and stability.
Table 1: Comparison of Selected Experimental and DFT-Calculated Bond Lengths (Å) for 4-methylpyridine (B42270) N-oxide
| Bond | Experimental (GED) | Calculated (DFT) |
|---|---|---|
| N→O | 1.290 | 1.255 |
This table illustrates the accuracy of DFT methods by comparing calculated values with experimental data for a related compound. GED refers to Gas-Phase Electron Diffraction.
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov
For pyridine N-oxides, the N-oxide group delocalizes electrons into the pyridine ring, raising the energy of the HOMO and making the 2- and 4-positions susceptible to electrophilic attack. chemtube3d.comthieme-connect.de Conversely, activating the N-oxide oxygen enhances the electrophilic character at these same positions, making them targets for nucleophilic addition. acs.org Computational analysis of the FMOs for this compound would reveal how the interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing bromo group affects the energies and distributions of these orbitals, thereby predicting its reactivity in various chemical reactions.
Computational methods are used to determine the preferred conformation, symmetry, and planarity of molecules. The parent pyridine N-oxide molecule is known to be planar. wikipedia.org DFT calculations can predict the degree of planarity in substituted derivatives like this compound. These calculations can determine if steric hindrance between the substituents causes any deviation from planarity, which could, in turn, affect the molecule's electronic properties and crystal packing.
To gain a deeper understanding of bonding and charge distribution, Natural Bond Orbital (NBO) analysis is frequently employed. This method examines the delocalization of electron density from filled (donor) bonding orbitals to empty (acceptor) anti-bonding orbitals. In substituted pyridine N-oxides, NBO analysis reveals the nature of the semipolar N→O bond and the extent of electron delocalization from the oxygen atom into the ring. nih.govresearchgate.net This delocalization is a key factor in the characteristic reactivity of pyridine N-oxides. thieme-connect.de Analysis of this compound would quantify the electronic contributions of each substituent, providing a detailed map of the electron density and highlighting the most electron-rich and electron-poor sites within the molecule.
Advanced Spectroscopic Methodologies for Research
Spectroscopic techniques are crucial for the experimental characterization of newly synthesized compounds and for monitoring the progress of chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In pyridine N-oxides, the N-oxide moiety significantly influences the electronic environment of the ring, leading to characteristic shifts in the NMR spectra compared to the corresponding pyridines. The N-oxide group generally deshields the protons and carbons at the 2- and 4-positions due to its electron-withdrawing inductive effect and resonance delocalization. core.ac.uk The precise chemical shifts and coupling constants observed for this compound would allow for the unambiguous assignment of its structure. Furthermore, ¹⁵N NMR is particularly sensitive to the electronic effects of substituents on the pyridine ring nitrogen. core.ac.uk
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyridine N-Oxides
| Compound | Nucleus | C2/H2 | C3/H3 | C4/H4 |
|---|---|---|---|---|
| Pyridine N-Oxide | ¹H | 8.26 | 7.36 | 7.36 |
| ¹³C | 138.5 | 125.5 | 125.3 | |
| 2-Methylpyridine N-Oxide | ¹H | - | 7.26 | 7.26 |
| ¹³C | 148.5 | 126.1 | 125.5 | |
| 4-Methylpyridine N-Oxide | ¹H | 8.13 | 7.12 | - |
Data sourced from reference rsc.org. Chemical shifts are relative to a standard reference and depend on the solvent used. This table provides examples of how substitution patterns affect NMR signals in related pyridine N-oxide systems.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a important technique for identifying the vibrational modes of molecules, providing insights into their functional groups and bonding characteristics. In the context of pyridine N-oxides, IR spectra are characterized by specific vibrational bands corresponding to the N-O group, as well as vibrations of the pyridine ring and its substituents.
For the parent compound, pyridine N-oxide, the N-O stretching vibration is a key diagnostic feature. This vibration typically appears in the region of 1200-1300 cm⁻¹. The exact frequency can be influenced by the electronic effects of substituents on the pyridine ring. Electron-donating groups tend to increase electron density on the nitrogen atom, strengthening the N-O bond and shifting the stretching frequency to higher wavenumbers. Conversely, electron-withdrawing groups decrease the electron density, weaken the N-O bond, and shift the frequency to lower wavenumbers.
In addition to the N-O stretch, the in-plane and out-of-plane bending vibrations of the N-O group are also observable in the IR spectrum. The planar oxygen bending vibration is typically found around 478 cm⁻¹, while the non-planar oxygen bending vibration occurs at a lower frequency, near 283 cm⁻¹. oup.com
The characteristic vibrations of the pyridine ring, such as C-H stretching, C-C and C-N ring stretching, and ring breathing modes, are also present. These vibrations are often coupled and can be complex to assign definitively without the aid of computational methods. For instance, in zinc(II) halide complexes of pyridine N-oxide, two distinct νZn-O bands are observed, indicating the coordination of the oxygen atom to the metal center. tandfonline.com
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-O | Stretching | ~1200 - 1300 |
| N-O | Planar Bending | ~470 - 490 |
| N-O | Non-planar Bending | ~280 - 300 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| Methyl C-H | Stretching | ~2850 - 2960 |
| Methoxy C-H | Stretching | ~2830 - 2950 |
| Pyridine Ring | C=C, C=N Stretching | ~1400 - 1600 |
| C-O (Methoxy) | Stretching | ~1000 - 1300 |
| C-Br | Stretching | < 600 |
Note: The values in this table are approximate and can vary based on the specific molecular environment and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule and for monitoring the kinetics of chemical reactions. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic and heteroaromatic compounds like pyridine N-oxides, the most common transitions are π → π* and n → π*.
The UV spectrum of the parent pyridine N-oxide exhibits a very intense absorption band around 256 nm. acs.org This band is attributed to a π → π* transition within the aromatic system. The high intensity of this band is due to the extended conjugated system created by the contribution of resonance structures involving the N-O group. acs.org
Substituents on the pyridine ring can significantly influence the position (λmax) and intensity (εmax) of the absorption bands. Electron-donating groups, such as methyl and methoxy, generally cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). This is because these groups increase the electron density in the π-system, lowering the energy gap between the π and π* orbitals. Conversely, electron-withdrawing groups like bromo tend to cause a hypsochromic shift (shift to shorter wavelengths).
UV-Vis spectroscopy is also instrumental in kinetic studies. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. For instance, in reactions involving pyridine N-oxides, such as their photorearrangement to C3-hydroxy pyridines, UV-Vis spectroscopy can be used to follow the disappearance of the starting material or the appearance of the product, provided they have distinct absorption spectra. nih.gov The absorption spectra of various pyridine N-oxides have been examined to determine their reactivity under different irradiation wavelengths. nih.gov
Table 2: Typical UV Absorption Data for Substituted Pyridine 1-Oxides
| Compound | Solvent | λmax (nm) | εmax (M⁻¹cm⁻¹) | Transition Type |
| Pyridine 1-oxide | Water | ~256 | ~1.7 x 10⁴ | π → π |
| 4-Nitropyridine (B72724) 1-oxide | Water | ~330 | - | π → π |
| Isoquinoline 2-oxide | Water | ~255, ~300 | - | π → π* |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. In the mass spectrum of a pyridine N-oxide, the molecular ion peak (M⁺) provides the molecular weight of the compound.
A characteristic fragmentation pathway for many pyridine N-oxides under electron impact (EI) is the loss of an oxygen atom, resulting in a prominent [M-16]⁺ peak. researchgate.net Another common fragmentation is the loss of a hydroxyl radical ([M-OH]⁺), which is particularly significant for 2-substituted pyridine N-oxides. researchgate.net The fragmentation patterns can be complex and are influenced by the nature and position of the substituents on the pyridine ring.
For alkyl-substituted pyridine N-oxides, fragmentation can also involve the loss of the alkyl group or rearrangements like the McLafferty rearrangement. researchgate.net In a study of phenylazoxypyridine-N-oxides, it was observed that in addition to simple C-N cleavages, the molecules undergo deep-seated rearrangements directly from the molecular ion. cdnsciencepub.com Furthermore, a chemical reduction of the N-O functionality can occur in the ion source prior to ionization, complicating the spectra. cdnsciencepub.com
Electrospray ionization (ESI) is a softer ionization technique often used for pyridine N-oxides. In ESI-MS, protonated molecules [M+H]⁺ are commonly observed. nih.gov Collision-induced dissociation (CID) of the protonated molecule can then be used to study its fragmentation pathways. For pyridine N-oxide itself, dissociation during the ESI process has been suggested. nih.gov
For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula (C₇H₈BrNO₂). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Table 3: Predicted Key Fragmentation Ions for this compound in EI-MS
| Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |
| [M]⁺ | Molecular Ion | 217 | 219 |
| [M-O]⁺ | Loss of Oxygen | 201 | 203 |
| [M-OH]⁺ | Loss of Hydroxyl Radical | 200 | 202 |
| [M-CH₃]⁺ | Loss of Methyl Radical | 202 | 204 |
| [M-OCH₃]⁺ | Loss of Methoxy Radical | 186 | 188 |
| [M-Br]⁺ | Loss of Bromine Radical | 138 | 138 |
Note: The fragmentation pattern is predictive and the relative intensities of the peaks would depend on the ionization conditions.
X-ray Diffraction Analysis for Solid-State Structural Determination and Intermolecular Interactions
While the crystal structure of this compound has not been specifically reported in the provided search results, the structures of related brominated pyridine N-oxides have been determined. For example, the crystal structure of 3-bromopyridine (B30812) N-oxide shows two independent molecules in the asymmetric unit that are approximately planar. nih.govnih.gov The crystal structure exhibits a herringbone pattern, and there are no classical hydrogen bonds or π-π interactions present. nih.govnih.gov The intermolecular Br···Br distance is 4.0408 (16) Å. nih.govnih.gov
In the crystal structure of 5-bromo-2-methylpyridine (B113479) N-oxide, the methyl carbon and oxide oxygen atoms lie in the plane of the pyridine ring, while the bromine atom is slightly displaced. nih.govresearchgate.net The molecules are linked into centrosymmetric dimers by intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net
Table 4: Representative Crystallographic Data for a Related Compound: 3-Bromopyridine N-oxide
| Parameter | Value |
| Chemical Formula | C₅H₄BrNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.832 (5) |
| b (Å) | 18.398 (10) |
| c (Å) | 8.298 (5) |
| β (°) | 92.906 (5) |
| V (ų) | 1194.2 (12) |
| Z | 8 |
Data obtained from the crystallographic study of 3-bromopyridine N-oxide. nih.govnih.gov
Gas-Phase Electron Diffraction for Molecular Structure Determination
Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the gas phase, free from the intermolecular forces present in the solid state. wikipedia.org This method provides information about bond lengths, bond angles, and torsional angles of molecules in their equilibrium state. researchgate.net
The molecular structure of 4-methylpyridine-N-oxide has been studied by GED, revealing a Cₛ molecular symmetry with a planar pyridine ring. nih.gov The experimental geometric parameters were in good agreement with those predicted by DFT calculations. nih.gov The study also discussed the nature of the semipolar N→O bond based on the experimental data. nih.gov
While a specific GED study on this compound is not available, the technique could provide valuable information about its gas-phase structure. A GED experiment would allow for the precise determination of the bond lengths, including the N-O, C-Br, C-O, and various C-C and C-N bonds within the pyridine ring. The planarity of the pyridine ring and the orientation of the methoxy and methyl groups relative to the ring could also be investigated.
Combining GED data with high-level quantum chemical calculations would provide a comprehensive and accurate picture of the molecule's geometry in the gas phase. This information would be complementary to the solid-state structure obtained from X-ray diffraction, allowing for an analysis of the effects of crystal packing forces on the molecular geometry. For instance, any differences in bond lengths or angles between the gas and solid phases could be attributed to intermolecular interactions in the crystal lattice.
Table 5: Selected Gas-Phase Structural Parameters for 4-Methylpyridine-N-oxide from a GED study
| Parameter | Value |
| r(N-O) (Å) | 1.285(5) |
| r(C-N) (Å) | 1.370(3) |
| r(C-C) (Å) | 1.388(3) |
| ∠C-N-C (°) | 120.7(4) |
| ∠N-C-C (°) | 119.5(3) |
| ∠C-C-C (°) | 120.1(4) |
Note: This data is for a related compound and serves as an example of the type of information that can be obtained from a GED study. nih.gov
Theoretical Frameworks and Fundamental Reactivity Principles of Substituted Pyridine N Oxides
Quantitative Studies of Nucleophilicity of Pyridine (B92270) N-Oxides
The nucleophilicity of pyridine N-oxides is a subject of significant interest in organic chemistry, as these compounds often exhibit "supernucleophilicity," reacting at rates 3 to 6 orders of magnitude higher than pyridines of similar basicity in acyl transfer reactions. researchgate.net This enhanced reactivity is attributed to the stabilization of the transition state through direct conjugation between the nucleophilic N-oxide oxygen and the electrophilic center. researchgate.net
The nucleophilic strength of pyridine N-oxides is highly sensitive to the electronic effects of substituents on the pyridine ring. Electron-donating groups (EDGs) enhance nucleophilicity by increasing the electron density on the oxygen atom, while electron-withdrawing groups (EWGs) have the opposite effect. researchgate.netbenthamdirect.com
A quantitative study on the nucleophilicity of various pyridine N-oxides towards 2,4,6-trinitrophenylbenzoate demonstrated this principle. The second-order rate constants (k₂) clearly show the impact of substituents. benthamdirect.com
Table 1: Nucleophilicity of Substituted Pyridine N-Oxides
| Pyridine N-Oxide | Substituent | k₂ (L mol⁻¹ min⁻¹) | Relative Nucleophilicity |
|---|---|---|---|
| p-methylpyridine-N-oxide | p-CH₃ (EDG) | 167 | 66.53 |
| pyridine-N-oxide | None | 29.8 | 11.87 |
| p-nitropyridine-N-oxide | p-NO₂ (EWG) | 2.51 | 1 |
Data sourced from kinetic studies of reactions with 2,4,6-trinitrophenylbenzoate. benthamdirect.com
Comparative Basicity Studies of Pyridine N-Oxides in Different Media
Pyridine N-oxides are significantly weaker bases than their corresponding pyridines. scripps.edu For instance, the pKa of protonated pyridine N-oxide is approximately 0.79, whereas the pKa for the conjugate acid of pyridine is 5.2. scripps.eduwikipedia.org This reduced basicity is a consequence of the oxygen atom's electronegativity and the formal positive charge on the nitrogen atom, which withdraws electron density from the ring.
The basicity of substituted pyridine N-oxides is, much like their nucleophilicity, influenced by the electronic nature of the substituents. EDGs increase basicity, while EWGs decrease it. Studies comparing the basicity of pyridines and their N-oxides in both the gas phase and in solution confirm this trend. researchgate.net
Table 2: pKa Values of Selected Pyridines and Pyridine N-Oxides
| Compound | pKa (Conjugate Acid) |
|---|---|
| Pyridine | 5.2 |
| Pyridine N-oxide | 0.79 |
| 4-Methylpyridine (B42270) | 6.02 |
| 4-Methylpyridine N-oxide | 1.29 |
| 4-Nitropyridine (B72724) | 1.61 |
| 4-Nitropyridine N-oxide | -1.7 |
Note: pKa values can vary slightly depending on the measurement conditions and solvent.
Investigation of Hydrogen-Bonding Acceptor Properties of Pyridine N-Oxides
The N-oxide group is a potent hydrogen-bond acceptor. researchgate.net Studies have consistently shown that pyridine N-oxides are stronger hydrogen-bond bases than the corresponding pyridines. rsc.orgresearchgate.net This property arises from the negatively charged, highly accessible oxygen atom. thieme-connect.de
The strength of this interaction can be influenced by the substituents on the pyridine ring. researchgate.net The polydentate nature of the N-O group allows it to participate in various hydrogen bonding modes, including acting as a mixed halogen-hydrogen bond acceptor. mdpi.com Competition experiments have demonstrated that the pyridyl N-oxide···acid synthon is slightly stronger than the pyridyl···acid synthon based on distance and energy calculations. rsc.org
For 5-Bromo-4-methoxy-2-methylpyridine 1-oxide , the electron-donating 4-methoxy and 2-methyl groups would increase the electron density on the oxygen atom, thus enhancing its hydrogen-bond acceptor strength. The electron-withdrawing 5-bromo group would have a diminishing effect. The net result is expected to be a strong hydrogen-bond acceptor, a property crucial for its interaction with protic solvents and its potential role in crystal engineering.
Electronic Effects of Substituents on Pyridine N-Oxide Reactivity
The reactivity of the pyridine N-oxide ring is governed by the electronic effects of its substituents and the unique nature of the N-oxide functionality. The N-oxide group can act as both an electron-donating group (via resonance) and an electron-withdrawing group (via induction). arkat-usa.org This dual nature allows for reactivity with both electrophiles and nucleophiles, typically at the 2- and 4-positions. scripps.edunih.gov
Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density in the ring, particularly at the ortho and para positions. This activates the ring towards electrophilic substitution and enhances the nucleophilicity of the N-oxide oxygen.
Electron-withdrawing groups (EWGs) like bromo (-Br) and nitro (-NO₂) decrease the electron density of the ring, making it more susceptible to nucleophilic attack and decreasing the nucleophilicity of the N-oxide oxygen. researchgate.net
In This compound :
The 4-methoxy group is a strong EDG through resonance (+R) and a weak EWG through induction (-I). Its primary effect is to donate electron density to the ring, activating the ortho positions (3 and 5).
The 2-methyl group is a weak EDG through induction (+I) and hyperconjugation.
The 5-bromo group is a deactivating group, acting as an EWG through its strong inductive effect (-I) but also a weak EDG through resonance (+R) due to its lone pairs.
The combination of these substituents leads to a complex electronic landscape. The strong electron-donating character of the methoxy group at the 4-position, reinforced by the 2-methyl group, would generally increase the electron density of the ring and the N-oxide oxygen. However, the deactivating bromo group at the 5-position will moderate this effect. The reactivity of this specific molecule in, for example, electrophilic aromatic substitution would be directed by the interplay of these activating and deactivating influences.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,6-trinitrophenylbenzoate |
| p-methylpyridine-N-oxide |
| pyridine-N-oxide |
| p-nitropyridine-N-oxide |
| Pyridine |
| 4-Methylpyridine |
| 4-Methylpyridine N-oxide |
| 4-Nitropyridine |
Emerging Research Directions and Applications in Advanced Synthesis and Catalysis
Development of Enantioselective N-Oxidation Strategies for Chiral Pyridine (B92270) N-Oxides
The direct and efficient synthesis of optically enriched chiral pyridine N-oxides from their planar pyridine precursors represents a significant challenge in asymmetric synthesis. Traditional oxidation methods typically yield racemic mixtures. However, recent breakthroughs are providing new catalytic strategies to achieve high levels of enantioselectivity.
A pioneering approach involves a biomolecule-inspired catalytic cycle that utilizes aspartic acid-containing peptides to achieve asymmetric N-oxidation. chemrxiv.orgnih.govacs.org This method is predicated on the peptide's aspartyl side chain shuttling between its free acid and peracid forms, which facilitates the enantioselective transfer of an oxygen atom. chemrxiv.orgnih.gov A key strategy in this area is the asymmetric desymmetrization of prochiral bis(pyridine) substrates that possess a remote pro-stereogenic center. chemrxiv.orgnih.govacs.org This reaction establishes chirality in the molecule by selectively oxidizing one of the two pyridine nitrogen atoms, providing a novel pathway to chiral pyridine frameworks. chemrxiv.orgnih.gov
The catalytic cycle is initiated by the activation of an aspartic acid-containing peptide catalyst with a carbodiimide, forming an intermediate that generates an aspartyl-based peracid. chemrxiv.orgnih.gov This peracid then performs the enantioselective N-oxidation of the pyridine substrate, regenerating the catalyst for subsequent cycles. nih.gov This methodology has proven effective for various substituted pyridines and has been extended to important drug-like scaffolds, demonstrating its potential generality. chemrxiv.orgchemrxiv.org The success of this strategy not only provides access to optically enriched pyridine N-oxides but also expands the utility of peptide-based catalysis beyond previously established epoxidation and Baeyer-Villiger oxidations. acs.org
Table 1: Representative Peptide-Catalyzed Enantioselective N-Oxidation
| Substrate | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|---|
| Varenicline-related scaffold | Asp-containing peptide 1d | 61 | 95.5:4.5 | chemrxiv.org |
| Bis(pyridine) substrate | Asp-containing peptide catalyst | High | High | nih.govacs.org |
Pyridine N-Oxides as Chiral Ligands and Organocatalysts in Asymmetric Transformations
Chiral pyridine N-oxides have emerged as a powerful and versatile class of molecules in asymmetric catalysis, functioning both as chiral ligands for transition metals and as metal-free organocatalysts. scripps.eduresearchgate.netscispace.com Their efficacy stems from the unique properties of the N-oxide moiety; the oxygen atom acts as a potent nucleophile and Lewis base, capable of coordinating to metals or activating other reagents. nih.govnih.govsci-hub.se
As organocatalysts, chiral pyridine N-oxides are particularly effective in reactions involving organosilicon reagents. nih.govnih.gov The high affinity of the N-oxide oxygen for silicon allows these catalysts to activate reagents like allyl(trichloro)silane for the enantioselective allylation of aldehydes. nih.govacs.org Structurally simple chiral N-oxides, readily synthesized from inexpensive amino acids, have been shown to catalyze these reactions, affording valuable homoallylic alcohols in good yields and with significant enantiomeric excess. acs.org Beyond allylation, these catalysts have been applied to propargylation, allenylation, and the desymmetrization of meso-epoxides. nih.govacs.org The design of these catalysts often incorporates specific chirality elements—such as planar, axial, or helical chirality—to create a well-defined chiral environment around the reactive oxygen center, thereby inducing high stereoselectivity. sci-hub.seacs.orgmiami.edu
In addition to their role as organocatalysts, these compounds serve as effective chiral ligands for transition metal complexes. researchgate.netmdpi.com The N-oxide oxygen can coordinate to a metal center, and the chiral backbone of the ligand can effectively control the stereochemical outcome of the catalyzed reaction. This dual functionality makes chiral pyridine N-oxides, and the broader class of heteroaromatic N-oxides, valuable tools for a wide range of asymmetric transformations, including Michael additions and nitroaldol reactions. nih.govnih.gov
Table 2: Applications of Chiral Pyridine N-Oxides in Asymmetric Catalysis
| Catalyst Type | Role | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| (S)-Proline-derived N-Oxides | Organocatalyst | Allylation of aromatic aldehydes | Readily assembled from inexpensive amino acids. | acs.org |
| Planar-Chiral Pyridine N-Oxides | Organocatalyst | Ring-opening of meso-epoxides | Exploits a bulky ligand to create an effective chiral pocket. | acs.org |
| Axially Chiral Bipyridine N,N'-Dioxides | Organocatalyst | Asymmetric Allylation | Effective for Sakurai-Hosomi-Denmark-type reactions. | nih.gov |
| Chiral Pyridine-Oxazoline N-Oxides | Ligand | Nitroaldol (Henry) Reaction | Combines two known effective chiral scaffolds. | mdpi.com |
Exploration of Pyridine N-Oxides as Versatile Synthetic Intermediates for Complex Organic Molecules
Pyridine N-oxides are highly valuable synthetic intermediates because the N-oxide functionality fundamentally alters the reactivity of the pyridine ring. semanticscholar.orgresearchgate.net Compared to the parent pyridine, which is deactivated towards electrophilic substitution and requires harsh conditions for nucleophilic substitution, the N-oxide is significantly more reactive towards both electrophiles and nucleophiles. semanticscholar.orgresearchgate.net This enhanced reactivity makes them powerful platforms for the synthesis of substituted pyridines, which are core structures in many natural products, pharmaceuticals, and functional materials. semanticscholar.orggoogle.com
The presence of the N-oxide group activates the C2 and C4 positions of the pyridine ring, facilitating a wide range of functionalization reactions that are difficult to achieve on the parent heterocycle. wikipedia.org These transformations include transition-metal-catalyzed C-H bond activations for direct alkenylation and arylation, as well as amination and cyanation reactions. semanticscholar.orgresearchgate.net For instance, palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides or triflates proceeds with high yield and complete selectivity for the 2-position. semanticscholar.orgresearchgate.net
A crucial aspect of their utility is that the N-oxide group can be easily removed through deoxygenation using various reducing agents, such as phosphorus oxychloride followed by zinc dust. semanticscholar.orgwikipedia.org This "activate-and-remove" strategy allows for the introduction of a wide array of functional groups onto the pyridine core under relatively mild conditions, after which the activating N-oxide group can be tracelessly cleaved. semanticscholar.org This versatility positions pyridine N-oxides as key building blocks in synthetic routes toward complex organic molecules. researchgate.netresearchgate.net
Integration of Pyridine N-Oxide Chemistry into Sustainable and Intensified Reaction Conditions
In line with the broader goals of green chemistry, significant efforts are underway to develop more sustainable and efficient methods for the synthesis of pyridine N-oxides. Traditional methods often rely on stoichiometric oxidants like peroxy acids in batch reactors, which can pose safety hazards and generate significant waste. arkat-usa.orggoogle.com Modern research focuses on catalytic systems and process intensification, particularly through the use of continuous flow chemistry. researchgate.netorganic-chemistry.orgorganic-chemistry.org
A leading example of this integration is the N-oxidation of pyridines in a packed-bed microreactor operating under continuous flow. researchgate.netorganic-chemistry.org This system often employs titanium silicalite (TS-1) as a heterogeneous, reusable catalyst with aqueous hydrogen peroxide as the oxidant—a much greener alternative to peracids. researchgate.netorganic-chemistry.orgorganic-chemistry.org This approach offers numerous advantages over traditional batch processing:
Enhanced Safety: The small reactor volume minimizes the risk associated with exothermic reactions and the use of potentially unstable oxidants. organic-chemistry.orgresearchgate.net
Improved Efficiency: Continuous flow systems allow for precise control over reaction parameters, leading to significantly shorter reaction times and higher yields, often reaching up to 99%. researchgate.netorganic-chemistry.org
Sustainability: The use of a recyclable catalyst and a benign oxidant like H₂O₂ (which produces only water as a byproduct) greatly improves the environmental profile of the synthesis. researchgate.netorganic-chemistry.org
Scalability: Flow reactors are more easily and safely scaled for large-scale industrial production compared to batch reactors. researchgate.netorganic-chemistry.org
These systems have demonstrated remarkable stability, with catalysts remaining active for over 800 hours of continuous operation. researchgate.netorganic-chemistry.org This robust performance highlights the potential of combining heterogeneous catalysis with flow technology to create safer, greener, and more efficient processes for the production of pyridine N-oxides, aligning their synthesis with the principles of modern, sustainable chemistry. researchgate.netthieme-connect.com
Table 3: Comparison of Batch vs. Continuous Flow N-Oxidation
| Parameter | Traditional Batch Process | Continuous Flow Microreactor | Reference |
|---|---|---|---|
| Oxidant | Peroxy acids (e.g., m-CPBA) | Hydrogen Peroxide (H₂O₂) | arkat-usa.orgorganic-chemistry.org |
| Catalyst | Often stoichiometric or homogeneous | Heterogeneous, reusable (e.g., TS-1) | researchgate.netorganic-chemistry.org |
| Reaction Time | Hours to days | Minutes to hours | organic-chemistry.org |
| Safety Profile | Higher risk of thermal runaway | Inherently safer due to small volume | organic-chemistry.orgresearchgate.net |
| Environmental Impact | Significant organic waste | Minimal waste (water byproduct) | researchgate.netorganic-chemistry.org |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 5-Bromo-4-methoxy-2-methylpyridine 1-oxide, considering substituent directing effects?
- Answer : The synthesis typically involves bromination of a precursor (e.g., 4-methoxy-2-methylpyridine) followed by oxidation. For bromination, N-bromosuccinimide (NBS) in acetonitrile at 0–5°C is effective due to its regioselectivity, as the methoxy group directs bromination to the para position . Oxidation to form the N-oxide is achieved using m-chloroperbenzoic acid (mCPBA) or H₂O₂ under controlled conditions to avoid over-oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To identify substituent positions (e.g., methyl protons at δ 2.4–2.6 ppm, methoxy at δ 3.8–4.0 ppm).
- Mass Spectrometry (HRMS) : For molecular weight confirmation (expected [M+H]⁺ ~ 246.02 Da).
- X-ray Crystallography : Advanced structural validation, as demonstrated for related N-oxide pyridines .
Q. How does the N-oxide functional group enhance reactivity in substitution reactions?
- Answer : The N-oxide group increases electron density at specific ring positions, facilitating nucleophilic substitution at the bromine site. It also stabilizes transition states via resonance, improving yields in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How do steric/electronic effects of 2-methyl and 4-methoxy groups influence regiochemical outcomes during bromination?
- Answer : The methoxy group (strong para-director) competes with the methyl group (weak ortho/para-director), favoring bromination at position 5. Steric hindrance from the 2-methyl group may suppress side reactions at position 6. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
Q. What strategies mitigate side reactions during N-oxide formation?
- Answer : Use mild oxidizing agents (e.g., mCPBA in dichloromethane at 0°C) to prevent over-oxidation. Monitor reaction progress via TLC and optimize stoichiometry (1:1.05 substrate-to-oxidizer ratio). Purification via column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .
Q. How does this compound compare to other pyridine N-oxide derivatives in catalytic applications?
- Answer : The 4-methoxy and 2-methyl groups enhance solubility in polar solvents, making it suitable for homogeneous catalysis. Its Lewis basicity (via N-oxide) facilitates coordination to transition metals (e.g., Pd, Cu), improving efficiency in cross-coupling reactions compared to non-N-oxide analogs .
Q. What computational methods predict electrophilic substitution regioselectivity on this scaffold?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze Fukui indices and molecular electrostatic potentials (MEPs) to identify electrophilic attack sites. These methods align with experimental bromination patterns .
Data Contradictions and Resolution
- Evidence Conflict : describes bromination of 2-methoxypyridine, while the target compound has 4-methoxy and 2-methyl groups. Resolution : The 4-methoxy group in the target compound directs bromination to position 5, whereas steric effects from the 2-methyl group limit side reactions, as seen in structurally related N-oxide systems .
Applications in Academic Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
